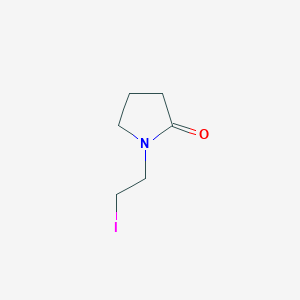

1-(2-Iodoethyl)-2-pyrrolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Iodoethyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a pyrrolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-2-pyrrolidinone can be synthesized through a tandem carbonylation/cyclization radical process. This involves the reaction of 1-(2-iodoethyl)indoles and pyrroles under specific conditions . The reaction typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) and tin hydride reagents like tributyltin hydride (Bu3SnH) under high pressure of carbon monoxide (CO) gas .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Iodoethyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Radical Initiators: Azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu3SnH) are commonly used in radical reactions involving this compound.

Solvents: Common solvents include dichloromethane and toluene.

Major Products Formed:

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- 1-(2-Iodoethyl)-2-pyrrolidinone serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in radical reactions makes it valuable in the construction of diverse chemical architectures. The iodine atom can facilitate nucleophilic substitutions and radical generation, essential for creating various derivatives.

-

Medicinal Chemistry

- The compound is explored for its potential use in developing pharmaceuticals, particularly as a precursor for radioiodinated compounds used in diagnostic imaging and therapeutic applications. Its structure allows for modifications that can lead to biologically active derivatives.

-

Biological Studies

- In biological research, this compound is utilized to modify biological molecules and investigate biochemical pathways. Its reactivity enables the study of enzyme mechanisms and interactions, contributing to our understanding of metabolic processes.

Study 1: Organic Synthesis Applications

In a study focusing on the synthesis of pyrrolidinone derivatives, this compound was used as a key intermediate. The research demonstrated its effectiveness in generating complex structures through various reaction pathways, including nucleophilic substitution reactions that leverage the iodine atom's reactivity.

Study 2: Medicinal Chemistry Insights

Research highlighted the potential of this compound in developing radioiodinated compounds for cancer diagnostics. The study found that derivatives synthesized from this compound exhibited promising biological activity against tumor cells, indicating its utility in oncology.

A study investigating the effects of this compound on enzyme activity revealed that it could modulate specific biochemical pathways. The compound was shown to interact with key enzymes involved in metabolic regulation, suggesting its potential role in therapeutic applications aimed at metabolic disorders.

Data Summary

| Application Area | Observations | Key Findings |

|---|---|---|

| Organic Synthesis | Effective intermediate for complex molecule synthesis | Facilitates nucleophilic substitutions |

| Medicinal Chemistry | Potential precursor for radioiodinated compounds | Active against tumor cells |

| Biological Studies | Modulates enzyme activity | Influences metabolic pathways |

Mecanismo De Acción

The mechanism of action of 1-(2-Iodoethyl)-2-pyrrolidinone involves its ability to participate in radical reactions, where the iodine atom plays a crucial role in the formation of reactive intermediates. These intermediates can then undergo various transformations, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

(2-Iodoethyl)benzene: This compound also contains an iodine atom attached to an ethyl group but differs in its aromatic structure.

Iodobenzene: Another similar compound with an iodine atom attached to a benzene ring.

Uniqueness: 1-(2-Iodoethyl)-2-pyrrolidinone is unique due to its pyrrolidinone ring structure, which imparts different chemical properties and reactivity compared to other iodine-containing compounds. This makes it particularly useful in specific synthetic and medicinal applications.

Actividad Biológica

1-(2-Iodoethyl)-2-pyrrolidinone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a pyrrolidinone ring with an iodine substituent at the 2-position. This structure is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is essential in pathways regulating cell growth and apoptosis.

- Targeting Tyrosine Kinase Receptors : Research indicates that derivatives of pyrrolidinones can act as multi-target inhibitors of tyrosine kinase receptors, which are pivotal in cancer progression .

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction. |

| Antimicrobial | Demonstrates activity against Gram-positive and Gram-negative bacteria, potentially through membrane disruption. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and pathways. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and excitotoxicity. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of pyrrolidinones, including those with halogen substituents like iodine, showed significant anti-proliferative effects on cancer cells. Compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in various cancer models, revealing a favorable selective index compared to standard treatments .

- Antimicrobial Efficacy : Research on pyrrolidine derivatives highlighted their effectiveness against bacterial strains such as E. coli and S. aureus. The presence of the iodine atom is believed to enhance the compound's membrane-disrupting capabilities, leading to increased antibacterial activity .

- Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of the iodine substituent in enhancing the biological potency of pyrrolidinones:

- Compounds with varying alkyl groups on the nitrogen atom showed different levels of activity, indicating that both steric and electronic properties play critical roles.

- The introduction of halogens (like iodine) has been associated with increased lipophilicity, which may enhance cellular uptake and bioavailability .

Propiedades

IUPAC Name |

1-(2-iodoethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRIGVXXWBHYKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.